molecular formula C16H13FINO4 B2893241 N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide CAS No. 552854-23-6

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide

Cat. No. B2893241
M. Wt: 429.186
InChI Key: NYPZYIQWNXUKFU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Research on N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide derivatives has focused on their application as radioligands for the peripheral benzodiazepine receptor (PBR), which plays a role in neuroinflammation, cancer, and psychiatric disorders. Studies have synthesized and evaluated compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and its analogues for potential use in positron emission tomography (PET) imaging to detect and quantify PBR density in the brain. These radioligands have shown high binding affinity and specificity to PBR, making them valuable tools for neuroscientific research and the diagnosis of diseases associated with altered PBR expression (Zhang et al., 2003); (Zhang et al., 2005).

Chemoselective Acetylation for Drug Synthesis

The chemoselective acetylation of aminophenols, a process critical for synthesizing various pharmaceuticals, has been explored using related acetamide compounds. For instance, N-(2-hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. Research into optimizing this acetylation process has potential implications for improving the efficiency and selectivity of drug synthesis, highlighting the broader chemical utility of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).

Novel Syntheses and Characterization of Acetamide Derivatives

Studies have also focused on synthesizing novel acetamide derivatives for various applications, including the development of new herbicides and pharmacologically active compounds. For example, the creation of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcases the versatility of acetamide chemistry in producing compounds with potential applications in agriculture and pharmacology (Yang Man-li, 2008).

Enantiocontrolled Synthesis for Drug Development

Acetamide derivatives have been utilized in the enantiocontrolled synthesis of bioactive molecules, demonstrating their significance in the production of enantiomerically pure pharmaceuticals. This application is crucial for developing drugs with improved efficacy and reduced side effects, underlining the importance of acetamide chemistry in the field of drug design and development (Fritz-Langhals, 1994).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FINO4/c1-22-14-7-10(8-20)6-13(18)16(14)23-9-15(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPZYIQWNXUKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide

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